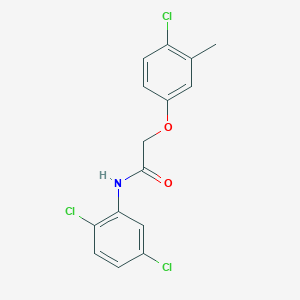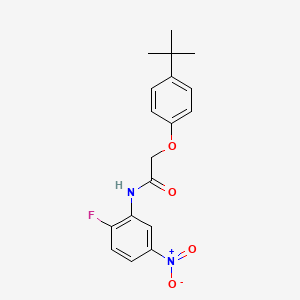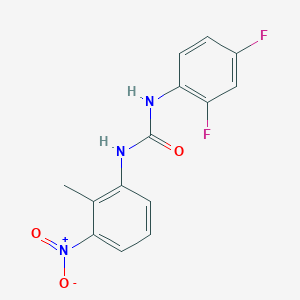![molecular formula C14H13NOS B5786254 4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
4-[(phenylthio)methyl]benzamide
Übersicht
Beschreibung
4-[(phenylthio)methyl]benzamide, also known as PTMBA, is a chemical compound that has been widely used in scientific research for its biochemical and physiological effects. It belongs to the class of benzamide compounds and is commonly used as a reagent in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
4-[(Phenylthio)methyl]benzamide derivatives have been explored for their antimicrobial properties. Limban et al. (2011) synthesized acylthiourea derivatives showing active antimicrobial effects against various bacterial and fungal strains at low concentrations. Their study highlighted the impact of substituents on the phenyl group attached to the thiourea nitrogen on antimicrobial activity (Limban et al., 2011).
Anticancer Activity
Zhou et al. (2008) described the synthesis of a compound structurally related to this compound, which showed significant antitumor activity. This compound, a histone deacetylase inhibitor, exhibited potent anticancer effects in vivo and has entered clinical trials (Zhou et al., 2008). Additionally, Ravinaik et al. (2021) synthesized benzamide derivatives that demonstrated considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Alzheimer's Disease Treatment
Hussain et al. (2016) focused on synthesizing benzamide derivatives as potential therapeutic agents for Alzheimer’s disease. Their study found that one specific derivative showed excellent enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's treatment (Hussain et al., 2016).
Anticonvulsant Activity
Lambert et al. (1995) synthesized ameltolide analogues, including benzamide derivatives, which were evaluated for anticonvulsant properties. These compounds showed promising results in certain anticonvulsant models (Lambert et al., 1995).
Antibiofilm Properties
Limban et al. (2011) also explored the antibiofilm properties of new thiourea derivatives, which showed significant activity against strains capable of biofilm growth, pointing towards their potential use in developing novel antimicrobial agents (Limban et al., 2011).
Antioxidant Properties
Demir et al. (2015) investigated the antioxidant properties of a novel benzamide derivative using X-ray diffraction and density functional theory calculations. This research provides insights into the structural and electronic properties of benzamide derivatives and their potential antioxidant applications (Demir et al., 2015).
Eigenschaften
IUPAC Name |
4-(phenylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHGTWPOFFVGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)

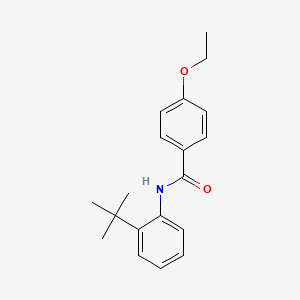
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
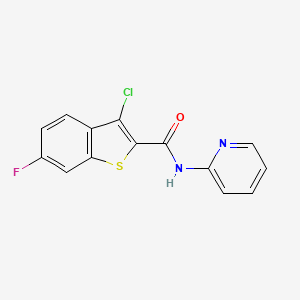

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

